molecular formula C8H16ClN B2552559 2-(Cyclobutylmethyl)azetidine hydrochloride CAS No. 2228376-45-0

2-(Cyclobutylmethyl)azetidine hydrochloride

Cat. No. B2552559
CAS RN: 2228376-45-0
M. Wt: 161.67
InChI Key: YSAZWSRVNLSUHY-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)azetidine hydrochloride is a chemical compound with the CAS number 2228376-45-0 . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle .


Synthesis Analysis

Azetidines, including 2-(Cyclobutylmethyl)azetidine hydrochloride, can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the use of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular weight of 2-(Cyclobutylmethyl)azetidine hydrochloride is 161.67 . The InChI code for this compound is 1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which also makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

It is stored at room temperature .

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines, including 2-(Cyclobutylmethyl)azetidine hydrochloride, have been the focus of recent advances in synthesis and reactivity . They are used in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future directions include further exploration of their synthesis, reactivity, and application .

properties

IUPAC Name

2-(cyclobutylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZWSRVNLSUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethyl)azetidine hydrochloride

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